Cas no 2680770-71-0 (2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid)

2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid is a specialized heterocyclic compound featuring a thiazole core functionalized with an acetamidoethyl side chain and a carboxylic acid group. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for the development of bioactive molecules. The carboxylic acid moiety allows for further derivatization, while the thiazole ring contributes to enhanced stability and potential biological activity. Its well-defined chemical properties make it suitable for use in peptide coupling reactions and as a building block for more complex heterocyclic systems. The compound is characterized by high purity and consistent performance in synthetic workflows.
2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid structure
2680770-71-0 structure
Product name:2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid
CAS No:2680770-71-0
MF:C8H10N2O3S
MW:214.241600513458
CID:5649379
PubChem ID:165908582

2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680770-71-0
    • 2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
    • EN300-28273420
    • 2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid
    • Inchi: 1S/C8H10N2O3S/c1-5(11)9-3-2-7-10-4-6(14-7)8(12)13/h4H,2-3H2,1H3,(H,9,11)(H,12,13)
    • InChI Key: NGCNYKUURNDXQL-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=CN=C1CCNC(C)=O

Computed Properties

  • Exact Mass: 214.04121336g/mol
  • Monoisotopic Mass: 214.04121336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų
  • XLogP3: 0.4

2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28273420-10.0g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
10.0g
$2331.0 2025-03-19
Enamine
EN300-28273420-0.1g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
0.1g
$476.0 2025-03-19
Enamine
EN300-28273420-5.0g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
5.0g
$1572.0 2025-03-19
Enamine
EN300-28273420-1.0g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
1.0g
$541.0 2025-03-19
Enamine
EN300-28273420-0.5g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
0.5g
$520.0 2025-03-19
Enamine
EN300-28273420-0.05g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
0.05g
$455.0 2025-03-19
Enamine
EN300-28273420-0.25g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
0.25g
$498.0 2025-03-19
Enamine
EN300-28273420-2.5g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0 95.0%
2.5g
$1063.0 2025-03-19
Enamine
EN300-28273420-1g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0
1g
$541.0 2023-09-09
Enamine
EN300-28273420-5g
2-(2-acetamidoethyl)-1,3-thiazole-5-carboxylic acid
2680770-71-0
5g
$1572.0 2023-09-09

Additional information on 2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid

Comprehensive Overview of 2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2680770-71-0)

2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2680770-71-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, featuring a thiazole ring core, is structurally unique due to the presence of both an acetamidoethyl side chain and a carboxylic acid functional group. Its molecular formula is C8H10N2O3S, and it exhibits properties that make it valuable for applications in drug discovery, enzyme inhibition studies, and material science.

The growing interest in thiazole derivatives stems from their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly intrigued by the potential of 2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid to serve as a building block for novel therapeutics. Its carboxylic acid moiety allows for further derivatization, enabling the synthesis of esters, amides, and other derivatives with tailored pharmacological profiles. This adaptability aligns with current trends in precision medicine and targeted drug delivery, where molecular customization is key.

In the context of green chemistry, the synthesis and application of 2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid are being explored to minimize environmental impact. Recent studies highlight its role in biodegradable materials and sustainable catalysis, addressing the global demand for eco-friendly chemical solutions. Additionally, its compatibility with click chemistry protocols makes it a candidate for modular drug design, a hot topic in AI-driven drug discovery platforms.

From a technical standpoint, the compound's solubility in polar solvents like water and ethanol enhances its utility in aqueous reaction systems. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to characterize its purity and stability. These attributes are critical for researchers investigating its structure-activity relationships (SAR), a frequent search query among medicinal chemists.

The commercial availability of 2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid (CAS No. 2680770-71-0) has expanded its accessibility to academic and industrial labs. Suppliers often provide detailed technical data sheets (TDS) and material safety data sheets (MSDS), addressing common user concerns about handling and storage. Its classification as a non-hazardous substance under standard conditions further facilitates its adoption in high-throughput screening assays.

Emerging applications include its use in peptide mimetics and small-molecule probes for studying protein-protein interactions. These align with trending topics like proteomics and cancer immunotherapy, where such compounds help unravel disease mechanisms. Furthermore, its metal-chelating properties are being investigated for diagnostic imaging, tapping into the booming field of theranostics.

In summary, 2-(2-Acetamidoethyl)-1,3-thiazole-5-carboxylic acid represents a versatile scaffold with multidisciplinary relevance. Its integration into cutting-edge research areas—from computational chemistry to nanotechnology—underscores its potential to address complex scientific challenges. As interest in heterocyclic chemistry continues to rise, this compound is poised to remain a focal point in innovation-driven sectors.

Recommend Articles

Recommended suppliers
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd